molecular formula C7H10N2O B12870391 (E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime

(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime

Cat. No.: B12870391
M. Wt: 138.17 g/mol
InChI Key: LEWZYWXWBPNCEB-SOFGYWHQSA-N
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Description

(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the oxime group adds unique chemical properties to the molecule, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime typically involves the reaction of 1-(1-Methyl-1H-pyrrol-3-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted oxime derivatives.

Scientific Research Applications

(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone oxime
  • 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone oxime
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime is unique due to its specific structural configuration and the presence of the oxime group. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyrrole ring further enhances its versatility in various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(NE)-N-[1-(1-methylpyrrol-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H10N2O/c1-6(8-10)7-3-4-9(2)5-7/h3-5,10H,1-2H3/b8-6+

InChI Key

LEWZYWXWBPNCEB-SOFGYWHQSA-N

Isomeric SMILES

C/C(=N\O)/C1=CN(C=C1)C

Canonical SMILES

CC(=NO)C1=CN(C=C1)C

Origin of Product

United States

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